N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a synthetic small molecule featuring a fused tetrahydroquinoline scaffold modified with an ethanesulfonyl group at the 1-position and a cyclopropanecarboxamide substituent at the 7-position. The cyclopropane ring introduces conformational rigidity, which may enhance binding specificity to biological targets, while the ethanesulfonyl group likely improves solubility and metabolic stability compared to non-sulfonylated analogs. This compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to the tetrahydroquinoline moiety, a common scaffold in neuroactive drugs .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-21(19,20)17-9-3-4-11-7-8-13(10-14(11)17)16-15(18)12-5-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJQDGZQEQKHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the ethanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropanecarboxamide formation: The final step involves the reaction of the sulfonylated tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydroquinoline core.
Reduction: Reduced forms of the sulfonyl and carboxamide groups.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of a tetrahydroquinoline core, cyclopropane ring, and ethanesulfonyl group. Below are comparisons with related compounds:
Functional Group Impact
- Ethanesulfonyl vs. Methoxyphenoxy: The ethanesulfonyl group in the target compound enhances polarity and aqueous solubility compared to the lipophilic methoxyphenoxy group in the analog from . Sulfonamides also exhibit stronger hydrogen-bonding capacity, which may improve target binding .
Pharmacokinetic Considerations
- The ethanesulfonyl group may confer better metabolic stability than the methoxyphenoxy ether, which is prone to oxidative demethylation.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique chemical structure that combines a tetrahydroquinoline moiety with an ethane sulfonyl group, enhancing its biological activity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4S2 |
| Molecular Weight | 378.51 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Biological Activity
The biological activity of this compound has been studied in various contexts, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The sulfonamide functional group is known to interact with several biological targets, including enzymes and receptors involved in disease processes.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide structures exhibit significant antimicrobial activity. This activity is attributed to their ability to inhibit bacterial folate synthesis by targeting the enzyme dihydropteroate synthase (DHPS). Studies have shown that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl] derivatives can effectively combat various bacterial strains.
Anticancer Activity
The compound has demonstrated promising anticancer properties in preclinical studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. For instance, a study reported that derivatives of tetrahydroquinoline exhibited cytotoxic effects against non-small-cell lung carcinoma (NSCLC) cells by disrupting cellular proliferation and promoting cell cycle arrest.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl] against various Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different bacterial strains, suggesting significant antimicrobial potential.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines showed that treatment with N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl] resulted in a dose-dependent decrease in cell viability. The compound activated caspase pathways leading to apoptosis and reduced migration capabilities of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
